Cloretazine

Vue d'ensemble

Description

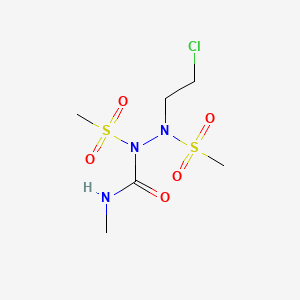

La laromustine est un nouvel agent alkylant de la sulfonylhydrazine qui a montré un potentiel significatif dans le traitement de divers cancers, notamment la leucémie, le lymphome, le cancer du poumon, le cancer de l'intestin grêle et les syndromes myélodysplasiques . Elle est connue pour sa capacité à endommager l'ADN en libérant un agent chloroéthylant, ce qui aboutit finalement à des liaisons croisées interbrins d'ADN toxiques pour les cellules .

Méthodes De Préparation

La voie de synthèse implique généralement l'utilisation de la chromatographie liquide avec détection par spectrométrie de masse en tandem pour déterminer la présence de laromustine et de son métabolite actif . Le composé est conservé dans un congélateur réglé pour maintenir des températures comprises entre -10 et -30 °C, déshydraté et à l'abri de la lumière .

Analyse Des Réactions Chimiques

La laromustine subit diverses réactions chimiques, notamment l'alkylation et la chloroéthylation . Le composé libère un agent chloroéthylant qui cible la position O6 des résidus guanine de l'ADN, ce qui entraîne des liaisons croisées interbrins d'ADN . Ces liaisons croisées sont difficiles à réparer et sont toxiques pour les cellules . Les réactifs couramment utilisés dans ces réactions comprennent l'acétate d'ammonium dans l'eau et l'acétonitrile :méthanol (50 : 50, v/v) . Les principaux produits formés à partir de ces réactions sont les liaisons croisées d'ADN et l'isocyanate de méthyle .

Applications de la recherche scientifique

La laromustine a été largement étudiée pour son potentiel dans le traitement de divers cancers. Elle a montré une activité significative chez les patients âgés atteints de leucémie aiguë myéloïde à haut risque non traitée auparavant . Le composé a également été étudié pour son utilisation dans le traitement du cancer du cerveau, du cancer colorectal, du cancer du poumon et du syndrome myélodysplasique . Dans des études précliniques, la laromustine a démontré un large spectre d'activité anticancéreuse, y compris une activité dans des lignées cellulaires résistantes à d'autres agents alkylants . De plus, la laromustine a été combinée à d'autres agents anticancéreux tels que la cytarabine dans des essais cliniques .

Mécanisme d'action

La laromustine agit en endommageant l'ADN par libération d'un agent chloroéthylant après son entrée dans la circulation sanguine . Cet agent chloroéthyle la position O6 des résidus guanine, ce qui entraîne des liaisons croisées interbrins d'ADN . Ces liaisons croisées sont difficiles à réparer et sont toxiques pour les cellules . Le composé libère également de l'isocyanate de méthyle, ce qui améliore la formation de liaisons croisées d'ADN et l'apoptose dans les lignées cellulaires exposées à l'agent chloroéthylant . Les cibles moléculaires et les voies impliquées comprennent la protéine de réparation de l'ADN O6-alkylguanine transférase .

Applications De Recherche Scientifique

Laromustine has been extensively studied for its potential in treating various cancers. It has shown significant activity in older patients with previously untreated poor-risk acute myeloid leukemia . The compound has also been investigated for its use in treating brain cancer, colorectal cancer, lung cancer, and myelodysplastic syndrome . In preclinical studies, laromustine has demonstrated a broad spectrum of anticancer activity, including activity in cell lines resistant to other alkylating agents . Additionally, laromustine has been combined with other anticancer agents such as cytarabine in clinical trials .

Mécanisme D'action

Laromustine works by damaging DNA through the release of a chloroethylating agent after entering the bloodstream . This agent chloroethylates the O6 position of guanine residues, resulting in interstrand DNA cross-links . These cross-links are difficult to repair and are toxic to cells . The compound also releases methyl isocyanate, which enhances DNA-cross link formation and apoptosis in cell lines exposed to the chloroethylating agent . The molecular targets and pathways involved include the DNA repair protein O6-alkylguanine transferase .

Comparaison Avec Des Composés Similaires

La laromustine appartient à la classe des agents alkylants de la sulfonylhydrazine et est similaire à d'autres composés tels que la carmustine, la lomustine et la streptozocine . La laromustine est unique en ce qu'elle peut libérer à la fois un agent chloroéthylant et de l'isocyanate de méthyle, ce qui contribue à son activité antitumorale . Contrairement à d'autres agents alkylants, la laromustine a montré une activité significative dans des lignées cellulaires résistantes à d'autres agents alkylants . Cela en fait un candidat prometteur pour le traitement de divers cancers, en particulier chez les patients qui ne répondent pas à d'autres traitements .

Propriétés

IUPAC Name |

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCULFYROUOVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169614 | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

VNP40101M is a small molecule that works by damaging DNA. It releases the DNA chloroethylating agent 90CE after entering the blood stream. 90CE chloroethylates the O6 position of guanine residues, ultimately resulting in an interstrand DNA cross-link. Interstrand DNA cross-links are difficult to repair and are toxic to cells. VNP40101M demonstrates a broad spectrum of anticancer activity in preclinical studies, including activity in selected cell lines resistant to other alkylating agents such as BCNU, cyclophosphamide and melphalan. In preclinical studies, Cloretazine (VNP40101M) has been combined with other anticancer agents such as cytarabine (Ara-C). In addition, Cloretazine (VNP40101M) or its metabolite, has been shown to be capable of crossing the blood brain barrier in preclinical models. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

173424-77-6 | |

| Record name | Laromustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173424-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laromustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laromustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloretazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laromustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

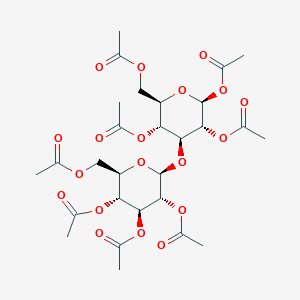

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)

![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)